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6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

kinase inhibition c-Met structure-activity relationship

6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₁H₈N₆OS, molecular weight 272.29 g/mol) is a fused tetra-heterocyclic small molecule that integrates a furan, a 3-methyl-1H-pyrazole, a 1,2,4-triazole, and a 1,3,4-thiadiazole ring within a single planar scaffold. The compound belongs to the broader [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, a privileged class in medicinal chemistry with documented activities spanning kinase inhibition, anticancer, antimicrobial, and urease inhibition.

Molecular Formula C11H8N6OS
Molecular Weight 272.29 g/mol
Cat. No. B13370962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC11H8N6OS
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CO4
InChIInChI=1S/C11H8N6OS/c1-6-5-7(13-12-6)9-14-15-11-17(9)16-10(19-11)8-3-2-4-18-8/h2-5H,1H3,(H,12,13)
InChIKeyDPBCWKOCDMAOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Core Identity, Physicochemical Profile, and Comparator Landscape for Procurement Evaluation


6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₁H₈N₆OS, molecular weight 272.29 g/mol) is a fused tetra-heterocyclic small molecule that integrates a furan, a 3-methyl-1H-pyrazole, a 1,2,4-triazole, and a 1,3,4-thiadiazole ring within a single planar scaffold . The compound belongs to the broader [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, a privileged class in medicinal chemistry with documented activities spanning kinase inhibition, anticancer, antimicrobial, and urease inhibition [1]. Its IUPAC name is 3-(furan-2-yl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and it carries the canonical SMILES CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CO4, with InChI Key CWBGNPUHUMGTNW-UHFFFAOYSA-N . The closest structural comparators include 3-(2-furyl)-6-(3-isobutyl-1H-pyrazol-5-yl) analog (C₁₄H₁₄N₆OS, MW 314.37), the 3-(2-furyl)-6-(5-methyl-3-nitro-pyrazol-1-ylmethyl) derivative, and the 3-cyclohexyl-6-(2-furanyl) variant (CAS 577696-37-8). This evidence guide is structured for researchers and procurement professionals evaluating this compound for drug discovery screening libraries, SAR expansion programs, or specialized biological assay panels, and addresses the specific question of verifiable differentiation from the closest in-class analogs.

Why In-Class 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Cannot Be Generically Substituted for 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)


The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibits profound sensitivity to substituent identity and regiochemistry at its 3- and 6-positions, meaning that seemingly minor structural variations produce large quantitative shifts in target binding, biological potency, and physicochemical properties [1]. For instance, published SAR data on structurally related furan-tethered triazolothiadiazoles show that altering only the 3-position aryl group in the 3-R-6-(5-arylfuran-2-yl) series can switch compounds from sub-micromolar anticancer activity to near-inactivity across the NCI 60-cell-line panel [2]. Within the pyrazole-bearing subclass, substituent position on the pyrazole ring (3- vs. 5-methyl) and the nature of the 6-substituent (furyl vs. phenyl vs. heteroaryl) are key determinants of potency shifts that can exceed 10-fold in antimicrobial MIC assays [3]. Computational docking studies further indicate that interaction patterns with ATP-binding pockets of kinases and with urease active sites are exquisitely dependent on the specific heterocyclic arrangement at both termini [1][4]. Consequently, procurement specifications that treat all triazolothiadiazoles as interchangeable—or that select analogs based purely on core skeleton similarity—risk selecting compounds with qualitatively different biological profiles. The evidence compiled in Section 3 provides specific, comparator-backed quantitative rationale for prioritizing this compound's differentiated structural attributes.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Differentiation via 3-Methyl-1H-Pyrazol-5-yl Substituent at Position 3: Pyrazole Regiochemistry as a Determinant of Target Binding Affinity

The 5-methyl-1H-pyrazol-3-yl substituent at position 3 of this compound occupies a specific spatial orientation that, based on SAR established for pyrazole-bearing triazolothiadiazole c-Met kinase inhibitors, confers a binding mode distinct from the 1H-pyrazol-4-yl regioisomer series [1]. In the c-Met kinase inhibitor series, fine modulation of substituents on the pyrazole ring changed IC₅₀ values by approximately 5- to 20-fold, and the presence of a methyl group at the pyrazole 3-position (as opposed to a hydrogen or halogen) was associated with improved kinase selectivity profiles [1]. Additionally, related triazolothiadiazole EGFR/VEGFR-2 dual inhibitor scaffolds have demonstrated that pyrazole substitution pattern dictates target selectivity: IC₅₀ values for EGFR ranged from 0.043 μM to 0.56 μM depending on pyrazole substituent identity and position, with certain regioisomers showing over 10-fold selectivity for COX-2 over COX-1 [2]. While direct head-to-head data for this exact compound are not yet published, the class-level SAR inference indicates that the 3-methyl-1H-pyrazol-5-yl moiety at position 3 provides a binding topology measurably different from the pyrazol-4-yl and unsubstituted pyrazol-3-yl analogs commonly found in screening collections.

kinase inhibition c-Met structure-activity relationship pyrazole regiochemistry

2-Furyl at Position 6 Differentiates from Phenyl and Heteroaryl Analogs: Furan-Specific Hydrogen-Bonding and π-Stacking Interactions

The 2-furyl group at position 6 distinguishes this compound from the widely studied 6-phenyl and 6-pyridinyl triazolothiadiazole analogs. In the 3-R-6-(5-arylfuran-2-yl) series evaluated by the NCI Developmental Therapeutics Program, compounds bearing a furan ring at position 6 demonstrated qualitatively different anticancer activity profiles compared to those with phenyl substitution; among the furan-containing subset, three compounds exhibited significant cytotoxic activity warranting further NCI screening, whereas most non-furan analogs in the same series were inactive [1]. Computational docking studies of furan-tethered triazolothiadiazoles against HIV reverse transcriptase revealed that the furan oxygen atom forms a specific hydrogen bond with Lys102 in the enzyme binding pocket—an interaction geometrically impossible for phenyl-substituted analogs lacking the heteroatom [2]. Furthermore, in the tyrosinase inhibitor series (triazolothiadiazoles 3a-h), the furan-containing compounds exhibited measurable differences in inhibition kinetics compared to phenyl analogs, with furan-specific π-stacking interactions contributing to binding energy differences estimated at 0.5–1.5 kcal/mol by docking [3].

furan pharmacophore hydrogen bonding molecular docking triazolothiadiazole

Predicted Drug-Likeness and ADME Profile Differentiation from Higher-Molecular-Weight Triazolothiadiazole Analogs

With a molecular weight of 272.29 g/mol, this compound sits well below the Lipinski Rule of Five threshold (MW < 500), placing it in a more favorable drug-likeness space compared to many in-class analogs. For comparison, the closely related 3-(2-furyl)-6-(3-isobutyl-1H-pyrazol-5-yl) analog has MW 314.37 g/mol, the 3-(3,4-dimethoxyphenyl)-6-(2-furyl) variant has MW ~330 g/mol, and the 6-cyclohexyl-3-(2-furanyl) analog (CAS 577696-37-8) has MW ~302 g/mol . The compound's topological polar surface area (tPSA), estimated at approximately 95–110 Ų based on the combined contributions of the four heterocyclic rings, falls within the generally accepted threshold of <140 Ų for oral bioavailability . In the broader [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole chemical space, compounds with MW > 350 frequently encounter solubility-limited absorption issues, whereas this compound's moderate MW and balanced heteroatom composition (6 nitrogen, 1 oxygen, 1 sulfur) predict acceptable aqueous solubility for in vitro assay compatibility at typical screening concentrations (10–100 μM in DMSO) [1]. Solubility in organic solvents such as dimethyl sulfoxide and ethanol has been confirmed for structurally analogous 6-(2-furyl)-triazolothiadiazoles bearing varied 3-substituents .

drug-likeness ADME Lipinski physicochemical properties lead optimization

Simultaneous Dual Heterocycle Pharmacophores: Positional Synergy of Furan and Pyrazole Moieties Distinguished from Single-Pharmacophore Analogs

This compound presents two distinct heterocyclic pharmacophores—a 2-furyl group and a 3-methyl-1H-pyrazol-5-yl group—on opposite termini of the planar triazolothiadiazole core. This dual-pharmacophore architecture differentiates it from simpler triazolothiadiazoles bearing only one heterocyclic substituent (e.g., 3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole or 3,6-diphenyl variants). In the pyrazole-bearing series reported by Shingare et al. (compounds 6a–6l), only those compounds bearing both a pyrazole substituent at position 3 and an aryl/heteroaryl substituent at position 6 exhibited excellent antimicrobial activity (MIC values reaching 8 μg/mL against C. albicans for the best analog, outperforming the standard drug Amphotericin B at MIC 10 μg/mL), whereas compounds lacking the dual-substitution pattern showed markedly reduced or absent activity [1]. Similarly, in the anticancer series evaluated by the NCI, only the 3,6-disubstituted compounds (bearing both a 3-R group and a 6-aryl group) demonstrated significant cytotoxicity; mono-substituted or unsubstituted analogs were devoid of activity [2]. The 2-furyl/3-methylpyrazol-5-yl pairing in this compound provides an H-bond acceptor (furan oxygen) and an H-bond donor (pyrazole NH) at geometrically defined distances across the rigid core, enabling cooperative binding interactions not achievable with single-pharmacophore analogs.

dual pharmacophore fragment-based drug design molecular recognition triazolothiadiazole

Molecular Docking-Based Binding Affinity Predictions: Triazolothiadiazole Core as a Privileged Kinase/Enzyme Recognition Scaffold

In silico docking studies across multiple triazolothiadiazole chemotypes consistently demonstrate that the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core engages biological targets with docking scores superior to those of the analogous triazolothiadiazine scaffold (which replaces the thiadiazole sulfur with a CH₂ group) [1]. In the urease inhibitor series reported by Khalili Ghomi et al., the best triazolothiadiazole derivatives exhibited IC₅₀ values of 0.87 ± 0.09 μM against urease, representing a 26-fold improvement over the positive control thiourea (IC₅₀ = 22.54 ± 2.34 μM), with molecular docking confirming key interactions between the thiadiazole sulfur and the active-site nickel ions [2]. More directly relevant to this compound: docking studies of furan-tethered triazolothiadiazoles against human and mushroom tyrosinase isozymes yielded binding scores in the range of −7.2 to −9.1 kcal/mol, with the furan oxygen and pyrazole NH groups forming critical hydrogen bonds with active-site residues [3]. In c-Met kinase docking, the triazolothiadiazole core occupied the ATP-binding pocket with binding poses comparable to known type I kinase inhibitors, and the pyrazole substituent at position 3 was essential for orienting the scaffold within the hinge-binding region [4]. While these docking results are derived from structurally related but not identical compounds, the conserved binding mode across multiple target classes supports the inference that this compound's specific substitution pattern would similarly engage kinase and enzyme targets in a manner distinguishable from analogs with different substituent combinations.

molecular docking binding affinity urease inhibition kinase in silico

Rigid, Planar Polyheterocyclic Architecture: Conformational Restriction as a Differentiation Factor from Flexible-Linker Analogs

The target compound's four fused heterocyclic rings create a rigid, essentially planar scaffold with limited rotational degrees of freedom. This contrasts with flexible-linker analogs such as 3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which introduces a methylene linker between the pyrazole and the core, or 6-(2-furyl)-3-(4-morpholinylmethyl) analogs that incorporate a flexible aminomethyl spacer . Conformational restriction is a well-established strategy for improving binding affinity by reducing the entropic penalty upon target engagement; the estimated entropic advantage of a fully rigid scaffold over a single-rotatable-bond analog is approximately 0.5–1.5 kcal/mol in binding free energy (corresponding to a 2- to 12-fold improvement in Kd at 298 K) [1]. This compound's rigid architecture broadly parallels that of the triazolothiadiazole tubulin inhibitors reported in the literature, where the planarity of the scaffold was shown by X-ray crystallography and molecular modeling to be critical for occupying the colchicine-binding site; the introduction of flexible linkers in that series resulted in a >10-fold loss of antiproliferative potency [2]. While direct thermodynamic measurements are not available for this specific compound, the structural comparison to flexible-linker analogs provides a clear, physics-based differentiation argument grounded in established medicinal chemistry principles.

conformational restriction entropic advantage planar scaffold triazolothiadiazole binding thermodynamics

Best Research and Industrial Application Scenarios for 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Verified Differentiation Evidence


Kinase-Focused Screening Library Enhancement: Pyrazole Regioisomer Coverage for c-Met, EGFR, and VEGFR-2 Targets

Procure this compound to fill a regioisomer gap in kinase-targeted screening collections. Most commercially available triazolothiadiazoles feature pyrazol-4-yl or pyrazol-1-yl substitution; the 3-methyl-1H-pyrazol-5-yl moiety at position 3 of this compound provides a distinct hinge-region binding orientation as evidenced by c-Met kinase SAR studies, where pyrazole substituent identity modulated IC₅₀ values by 5- to 20-fold [1]. Including this regioisomer in screening panels ensures that pyrazole binding topology diversity is adequately sampled, reducing the risk of false-negative screening outcomes attributable to regioisomer bias in library composition.

Fragment-Based Drug Discovery: Rigid, Dual-Pharmacophore Probe for Biophysical Screening

Deploy this compound as a fragment-like probe (MW 272.29, well within fragment library guidelines of MW < 300) in surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assays. Its fully rigid tetracyclic architecture eliminates the entropic penalty associated with flexible-linker fragments, theoretically improving hit confirmation rates in biophysical screens by 2- to 12-fold compared to single-rotatable-bond analogs [2]. The dual pharmacophore presentation (furan H-bond acceptor + pyrazole H-bond donor) enables detection of cooperative binding interactions that single-pharmacophore fragments would miss [3].

Antimicrobial Hit Expansion: Follow-Up on Pyrazole-Bearing Triazolothiadiazole Leads

Use this compound as a structurally differentiated follow-up molecule in antimicrobial SAR programs targeting drug-resistant pathogens. The pyrazole-bearing triazolothiadiazole class has produced compounds with MIC values as low as 8 μg/mL against C. albicans (surpassing Amphotericin B at MIC 10 μg/mL) [3]. This compound's unique combination of a 3-methylpyrazol-5-yl at position 3 and a 2-furyl at position 6 has not been evaluated in published antimicrobial screens, representing an unexplored substitution pattern within an activity-validated chemotype, with clear potential for novel activity profiles against resistant strains.

Computational Chemistry and Pharmacophore Modeling: Furyl-Specific Hydrogen-Bond Pharmacophore Element

Incorporate this compound into computational pharmacophore model generation and validation workflows. The 2-furyl oxygen provides a geometrically defined H-bond acceptor element that is absent in 6-phenyl triazolothiadiazole analogs, as confirmed by molecular docking studies showing furan-O⋯Lys102 hydrogen bonding in HIV reverse transcriptase [4]. Pharmacophore models built exclusively from phenyl-substituted analogs will lack this H-bond acceptor feature, potentially missing active chemotypes in virtual screening campaigns. This compound serves as a calibration standard for incorporating heteroatom-mediated interactions into triazolothiadiazole pharmacophore hypotheses.

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